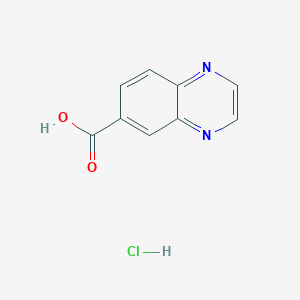

Quinoxaline-6-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoxaline-6-carboxylic acid hydrochloride is a heterocyclic aromatic compound with significant importance in various scientific fields. It is characterized by a fused benzene and pyrazine ring structure, making it a versatile scaffold in medicinal chemistry and industrial applications . This compound is known for its potential biological activities and is widely used in the synthesis of bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-carboxylic acid hydrochloride typically involves the condensation of o-phenylenediamine with α-keto acids or their derivatives . One common method includes the reaction of o-phenylenediamine with diethyl oxalate, followed by cyclization and subsequent hydrolysis to yield quinoxaline-6-carboxylic acid. The final step involves the conversion of the acid to its hydrochloride salt using hydrochloric acid .

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including solvent-free conditions and eco-friendly catalysts, are employed to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: Quinoxaline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline-6-carboxylic acid N-oxide.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted quinoxalines, which have significant biological and industrial applications .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Precursor for Organic Synthesis:

Quinoxaline-6-carboxylic acid hydrochloride serves as a crucial precursor for the synthesis of complex organic molecules, including pharmaceuticals and dyes. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Amidation | Quinoxaline amides | |

| Esterification | Quinoxaline esters | |

| Alkylation | Substituted quinoxaline derivatives |

Biological Research

Enzyme Inhibition Studies:

This compound is extensively used in biological research to study enzyme inhibitors. It has been shown to inhibit key enzymes such as DNA gyrase and topoisomerase, which are vital for bacterial DNA replication, thus contributing to its potential as an antibacterial agent.

Case Study: Antimycobacterial Activity

Recent studies have demonstrated that derivatives of quinoxaline-6-carboxylic acid exhibit significant antimycobacterial activity against strains of Mycobacterium tuberculosis. For instance, compounds modified at specific positions showed varying degrees of efficacy, with some derivatives displaying MIC values lower than standard reference drugs .

Medicinal Applications

Antimicrobial and Anticancer Properties:

this compound has been investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that certain derivatives can effectively inhibit the growth of cancer cells and possess antibacterial activity against resistant strains.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant bacteria | |

| Anticancer | Inhibitory effects on cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Industrial Applications

Fluorescent and Electroluminescent Materials:

In the industrial sector, this compound is utilized in the production of fluorescent materials and organic sensitizers for solar cells. Its unique properties allow it to enhance the efficiency of light-emitting devices.

Case Study: Organic Solar Cells

Research has shown that incorporating quinoxaline derivatives into organic solar cells can significantly improve their performance by increasing light absorption and charge mobility.

Wirkmechanismus

The mechanism of action of quinoxaline-6-carboxylic acid hydrochloride involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and bacterial cell death . Additionally, it can induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

Quinoxaline-2-carboxylic acid: Shares structural similarities but differs in its position of the carboxyl group.

Quinazoline: A related compound with a fused benzene and pyrimidine ring structure.

Uniqueness: Quinoxaline-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable salts and derivatives makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

Quinoxaline-6-carboxylic acid hydrochloride is a compound that has garnered significant attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and various applications in medicinal chemistry, supported by data tables and case studies.

Quinoxaline derivatives are known for their broad spectrum of biological activities, including antibacterial , antifungal , anticancer , antiviral , and anti-inflammatory properties. The compound this compound is particularly notable due to its potential therapeutic applications in treating various diseases.

2. Synthesis of this compound

The synthesis of quinoxaline derivatives often involves the reaction of appropriate precursors under specific conditions. For instance, a study synthesized peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid, which were then evaluated for their biological activity against various pathogens .

3.1 Antibacterial Activity

Quinoxaline compounds exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria. Notably, this compound has shown potent activity against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

These findings indicate that quinoxaline derivatives can serve as effective agents against resistant bacterial strains .

3.2 Antifungal Activity

The antifungal properties of quinoxaline derivatives have also been extensively studied. This compound demonstrated activity against common fungal strains such as:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 32 |

This suggests its potential use in treating fungal infections, particularly in immunocompromised patients .

3.3 Anticancer Activity

Research indicates that quinoxaline derivatives possess anticancer properties. For example, a derivative showed selective cytotoxicity against human cancer cell lines such as HepG2 and PC-3:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 0.126 |

| SK-OV-3 | 0.071 |

| PC-3 | 0.164 |

The mechanism involves the inhibition of tubulin polymerization and induction of apoptosis, making it a promising candidate for cancer therapy .

The biological activity of quinoxaline derivatives can be attributed to their ability to interact with various molecular targets:

- DNA Topoisomerase : Inhibition leading to DNA damage.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Triggering apoptosis in cancer cells.

- Tubulin : Disruption of microtubule formation affecting cell division.

These interactions highlight the multifaceted nature of quinoxaline's action in biological systems .

5. Case Studies

Several studies have explored the biological activity of quinoxaline derivatives:

- Antimycobacterial Activity : A novel derivative exhibited high activity against Mycobacterium tuberculosis with an MIC of 1.25 μg/mL, demonstrating low toxicity in vivo .

- Antiproliferative Studies : Compounds derived from quinoxaline showed significant antiproliferative effects on various cancer cell lines, underscoring their potential as antitumor agents .

Eigenschaften

IUPAC Name |

quinoxaline-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5H,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLRRQBHVGYHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.